molecular formula C7H4N2O2S B592364 Thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1304788-06-4

Thiazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B592364
CAS No.: 1304788-06-4
M. Wt: 180.181
InChI Key: QAVZYXJEQFVQRY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-5-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, serving as a critical precursor for the development of novel kinase inhibitors. Recent research has demonstrated its application in synthesizing potent c-KIT inhibitors capable of overcoming imatinib resistance in cancers such as gastrointestinal stromal tumors (GIST) . Derivatives functionalized at the 6-position of this scaffold have shown promising activity against the challenging c-KIT V560G/D816V double mutant, which is resistant to existing therapies like imatinib and sunitinib . These inhibitors work by blocking c-KIT downstream signaling pathways, leading to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest . Furthermore, lead compounds derived from this scaffold have been shown to remarkably attenuate the migration and invasion of cancer cells, as well as suppress anchorage-independent growth . With reasonable kinase selectivity, this scaffold provides a powerful tool for researchers developing next-generation targeted therapies against drug-resistant cancers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZYXJEQFVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304788-06-4
Record name [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
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Advanced Synthetic Methodologies for Thiazolo 5,4 B Pyridine 5 Carboxylic Acid and Its Derivatives

Strategic Approaches to Core Scaffold Construction and Derivatization

The synthesis of the thiazolo[5,4-b]pyridine (B1319707) core can be achieved through various strategic routes, broadly categorized into annulation reactions, which build the thiazole (B1198619) ring onto a pre-existing pyridine (B92270), and multi-step sequences that construct the system from functionalized pyridine precursors.

Annulation Reactions for the Thiazolo[5,4-b]pyridine System

Annulation strategies involve the cyclization of a suitably substituted pyridine precursor to form the fused thiazole ring in a single transformative step.

The condensation reaction between an ortho-aminothiol of pyridine and an aldehyde is a classical and effective method for constructing a fused thiazole ring. However, it is important to note that the specific precursor, 2-aminopyridine-3-thiol, is predominantly documented in the scientific literature for the synthesis of the isomeric thiazolo[4,5-b]pyridine system. The regiochemical outcome is dictated by the positions of the amino and thiol groups on the pyridine ring. For the synthesis of the thiazolo[5,4-b]pyridine scaffold, a 3-amino-2-mercaptopyridine or a synthetic equivalent would be the required starting material for a similar condensation strategy.

The use of hydrazonoyl halides as precursors is a versatile method for the synthesis of various sulfur- and nitrogen-containing heterocycles. nih.gov This methodology has been applied to the synthesis of thiazole and related fused systems, including thiazolo[4,5-b]pyridine derivatives. nih.gov The reaction typically involves the in situ generation of a nitrilimine from the hydrazonoyl halide, which then undergoes cycloaddition with a sulfur-containing component. While this approach is powerful for constructing related heterocyclic systems, its specific application for the direct synthesis of the thiazolo[5,4-b]pyridine core is not extensively detailed in readily available literature.

Multi-Step Synthetic Sequences from Substituted Pyridine Precursors

A more widely documented and flexible approach to the thiazolo[5,4-b]pyridine core involves the sequential modification of highly functionalized pyridine starting materials. These multi-step routes offer greater control over substitution patterns and allow for the introduction of diverse functionalities.

A robust strategy for building complex thiazolo[5,4-b]pyridine derivatives involves an initial aminothiazole ring formation followed by palladium-catalyzed cross-coupling reactions to introduce substituents. A key example of this approach starts with a commercially available substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine (B1291305). nih.gov

The synthesis proceeds through the formation of the 2-aminothiazole ring. This is achieved by reacting the pyridine precursor with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). nih.gov This step constructs the core thiazolo[5,4-b]pyridine scaffold, which can then be further functionalized. For instance, the resulting 6-bromo-thiazolo[5,4-b]pyridin-2-amine can be used in a Suzuki cross-coupling reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-position by coupling the bromo-substituted scaffold with a corresponding boronic acid or boronic acid ester in the presence of a palladium catalyst. nih.govnih.goviaea.org

One reported synthetic sequence highlights this methodology effectively nih.gov:

Aminothiazole Formation : 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate to yield 6-bromothiazolo[5,4-b]pyridin-2-amine.

Protection : The 2-amino group is protected, for example, as a Boc-carbamate.

Suzuki Cross-Coupling : The protected intermediate undergoes a Suzuki reaction with an arylboronic acid pinacol ester, catalyzed by Pd(dppf)Cl₂, to introduce a substituent at the 6-position.

StepStarting MaterialReagents and ConditionsProductYieldReference
13-amino-5-bromo-2-chloropyridinePotassium thiocyanate6-bromothiazolo[5,4-b]pyridin-2-amine75% nih.gov
26-bromothiazolo[5,4-b]pyridin-2-amineBoc-anhydride, DMAP, CH₂Cl₂tert-butyl (6-bromothiazolo[5,4-b]pyridin-2-yl)carbamate90% nih.gov
3tert-butyl (6-bromothiazolo[5,4-b]pyridin-2-yl)carbamate2-methyl-5-nitrophenylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂Otert-butyl (6-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-yl)carbamate70% nih.gov

Functional group interconversions (FGIs) are essential in multi-step syntheses, enabling the transformation of one functional group into another to facilitate subsequent reactions or to install the final desired functionality.

A prominent example involves the reduction of a nitro group, which is often introduced via the starting materials. In the sequence described above, the nitro group on the phenyl ring, installed via Suzuki coupling, can be reduced to a primary amine using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.gov This newly formed amino group serves as a versatile handle for further derivatization, such as amide bond formation with various carboxylic acids. nih.gov

Another powerful strategy involves a reductive intramolecular cyclization. nih.gov This method begins with a precursor like 2,4-dichloro-3-nitropyridine. A sequence of nucleophilic aromatic substitutions can be used to install different groups at the 2- and 4-positions of the pyridine ring. For example, the chlorine at the 4-position can be selectively displaced with morpholine, followed by substitution of the chlorine at the 2-position with a thiocyanate group. nih.gov The critical step is the subsequent reduction of the nitro group at the 3-position. This reduction, often carried out with iron powder in acetic acid, generates an in situ 3-amino group, which immediately undergoes intramolecular cyclization with the adjacent thiocyanate group to form the 2-aminothiazolo[5,4-b]pyridine ring system in a one-pot operation. nih.gov

StepStarting MaterialReagents and ConditionsTransformationProductYieldReference
14-(2-chloro-3-nitropyridin-4-yl)morpholineKSCN, Acetic Acid, 80 °CThiocyanation4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine- nih.gov
24-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineFe powder, Acetic Acid, 60 °CNitro Reduction and Intramolecular Cyclization7-morpholinothiazolo[5,4-b]pyridin-2-amine55% nih.gov
3tert-butyl (6-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridin-2-yl)carbamateFe, NH₄Cl, EtOH/H₂ONitro Reductiontert-butyl (6-(5-amino-2-methylphenyl)thiazolo[5,4-b]pyridin-2-yl)carbamate80% nih.gov

These multi-step sequences, combining strategic C-C bond formations like the Suzuki coupling with key functional group interconversions, provide a highly adaptable and efficient platform for the synthesis of a diverse library of Thiazolo[5,4-b]pyridine-5-carboxylic acid derivatives for chemical and biological investigations.

One-Step and Multicomponent Reactions for Thiazolo[5,4-b]pyridine Analogue Synthesis

One-step and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like thiazolo[5,4-b]pyridine analogues, primarily through improved efficiency, reduced waste, and atom economy. These reactions combine multiple starting materials in a single reaction vessel to form a product that incorporates portions of all the initial reactants.

A notable one-pot synthesis of 4-(1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols involves the reaction of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines researchgate.net. This method provides a straightforward route to these specific derivatives. Another approach describes a one-step synthesis of various 6-nitrothiazolo[5,4-b]pyridine derivatives by reacting a chloronitropyridine with a thioamide or thiourea researchgate.net. This reaction is versatile, allowing for the introduction of diverse substituents at the 2-position of the thiazolo[5,4-b]pyridine core researchgate.net.

Three-component condensation reactions have also been effectively employed. For instance, the condensation of a mercaptonitrile potassium salt, an α-bromo ketone, and a ketone, catalyzed by ZnCl₂, has been used to generate 5,6,7-trisubstituted thiazolo[4,5-b]pyridines, which are structural isomers of the target compound dmed.org.ua. While not directly synthesizing the thiazolo[5,4-b]pyridine core, this methodology illustrates the potential of MCRs in constructing related fused heterocyclic systems. Similarly, a copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been developed for the synthesis of 2-substituted thiazolo[4,5-b]pyridines dmed.org.ua.

Researchers have also developed a one-pot Michael addition and cyclo-elimination cascade to yield thiazolo[4,5-b]pyridines dmed.org.ua. This strategy involves an initial Knoevenagel reaction to form an α,β-unsaturated ketone, which then acts as a Michael acceptor. The resulting adduct undergoes intramolecular cyclization and elimination to form the final product dmed.org.ua. Furthermore, an environmentally friendly and highly efficient multi-component one-pot method has been developed for the synthesis of 5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles through a Knoevenagel condensation followed by a Michael conjugate addition dmed.org.ua.

A facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has also been reported, showcasing the versatility of these reactions in creating complex heterocyclic systems mdpi.comnih.gov.

Reaction Type Reactants Product Key Features
One-pot SynthesisSulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives, 2-chloropyridin-3-amines4-(1,3-Thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diolsStraightforward access to specific diol derivatives researchgate.net.
One-pot SynthesisChloronitropyridine, Thioamide/Thiourea6-Nitrothiazolo[5,4-b]pyridine derivativesVersatile for introducing various substituents at the 2-position researchgate.net.
Three-component CondensationMercaptonitrile potassium salt, α-bromo ketone, ketone5,6,7-Trisubstituted thiazolo[4,5-b]pyridinesZnCl₂ catalyzed; demonstrates MCR potential for related isomers dmed.org.ua.
Three-component Cascade3-Iodopyridin-2-amine, Carbon disulfide, Secondary amines2-Substituted thiazolo[4,5-b]pyridinesCopper-catalyzed; efficient construction of the thiazole ring fused to a pyridine dmed.org.ua.

Innovations in Sustainable and Green Chemistry for this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. This includes the use of biomass-derived solvents and energy-efficient reaction conditions.

A significant advancement in the green synthesis of thiazolo[5,4-b]pyridines is the use of Sabinene, a natural bicyclic monoterpene derived from biomass. nih.govresearchgate.net Sabinene has been successfully employed as a green solvent for the synthesis of these heterocycles, offering a non-toxic and recyclable alternative to conventional petroleum-based solvents. nih.govresearchgate.net Research has demonstrated that Sabinene can be used in its natural form or after distillation to achieve satisfactory yields in the synthesis of thiazolo[5,4-b]pyridine derivatives nih.govresearchgate.net. Its performance has been compared favorably with other green solvents like eucalyptol, cyclopentyl methyl ether (CPME), limonene, and citral nih.gov.

Green Solvent Source Advantages in Thiazolo[5,4-b]pyridine Synthesis
SabineneBiomass (natural bicyclic monoterpene)Non-toxic, recyclable, effective for thermal and microwave-assisted synthesis, satisfactory yields nih.govresearchgate.net.
EucalyptolBiomassA known green solvent to which Sabinene has been compared nih.gov.
Cyclopentyl methyl ether (CPME)A green solvent used for comparison in synthetic protocols nih.gov.
LimoneneA green solvent used for comparison in synthetic protocols nih.gov.
CitralA green solvent used for comparison in synthetic protocols nih.gov.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. The application of microwave-assisted synthesis has been particularly beneficial in the preparation of thiazolo[5,4-b]pyridine and its analogues.

The synthesis of thiazolo[5,4-b]pyridine heterocycles in the green solvent Sabinene can be effectively carried out under microwave irradiation nih.govresearchgate.net. This combination of a biomass-derived solvent and an energy-efficient heating method represents a significant step towards sustainable chemical production.

Microwave-assisted one-pot, three-component synthesis has been utilized to prepare novel bioactive thiazolyl-pyridazinediones, demonstrating the efficiency of this technique for constructing complex heterocyclic systems nih.gov. The use of microwave irradiation in these multicomponent reactions significantly reduces reaction times and often leads to high yields nih.gov.

Furthermore, an efficient microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles has been reported dmed.org.ua. A solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine was heated under microwave irradiation (400 W) at 115°C for 30 minutes to yield the desired product dmed.org.ua. This highlights the ability of microwave heating to facilitate challenging chemical transformations. The use of microwave-assisted techniques is noted for yield enhancements, time savings, and promoting environmentally safer reactions nih.govdoaj.org.

Reaction Microwave Conditions Solvent Advantages
Synthesis of Thiazolo[5,4-b]pyridinesNot specifiedSabineneEnhanced efficiency, green synthesis nih.govresearchgate.net.
Three-component synthesis of Thiazolyl-pyridazinedionesNot specifiedNot specifiedHigh/efficient yields, short reaction time nih.gov.
Synthesis of Thiazolo[4,5-b]pyridine-2-carbonitriles400 W, 115°C, 30 minDry pyridineEfficient synthesis dmed.org.ua.

Solid-Phase Synthetic Methodologies for High-Throughput Derivatization

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. The final product is then cleaved from the solid support.

A facile solid-phase synthesis method has also been developed for a thiazolo-pyrimidinone derivative library. The thiazolo[4,5-d]pyrimidin-7(6H)-one structure was synthesized through efficient Thorpe–Ziegler and cyclization reactions, resulting in a library of 57 compounds with yields of 65–97% for each step mdpi.com.

Synthetic Approach Key Reactions Product Advantages
Traceless Solid-Phase SynthesisThorpe-Ziegler cyclization, Friedländer annulation, Microwave irradiation, Nucleophilic desulfonative substitution2,5,6,7-Tetrasubstituted thiazolo[4,5-b]pyridine derivativesHigh-throughput derivatization, good overall yields nih.govresearchgate.net.
Facile Solid-Phase SynthesisThorpe–Ziegler and cyclization reactionsThiazolo[4,5-d]pyrimidin-7(6H)-one derivative libraryHigh yields per step, generation of a diverse library of compounds mdpi.com.

Controlled Functionalization and Regioselective Derivatization of the this compound Core

The biological activity of the thiazolo[5,4-b]pyridine core is highly dependent on the nature and position of its substituents. Therefore, controlled functionalization and regioselective derivatization are crucial for the development of compounds with specific therapeutic properties.

The strategic placement of substituents on the thiazolo[5,4-b]pyridine scaffold has been a key strategy in the design of kinase inhibitors. For instance, the 4-nitrogen of the thiazolo[5,4-b]pyridine core has been identified as a hinge-binding motif for PI3K kinase inhibitors, while the 1-nitrogen and 2-amino group can form hydrogen-bonding contacts with the ITK kinase hinge region nih.gov.

Furthermore, the 5-position of the thiazolo[5,4-b]pyridine ring has been functionalized to target the ATP-binding site of kinases such as BCR-ABL, RAF, and VEGFR2 nih.gov. In a novel approach to overcome drug resistance in c-KIT inhibitors, researchers have focused on the functionalization of the 6-position of the thiazolo[5,4-b]pyridine scaffold nih.gov. This has led to the synthesis of 31 novel thiazolo[5,4-b]pyridine derivatives and the establishment of a structure-activity relationship (SAR) against the c-KIT enzyme nih.gov.

In the design of potent phosphoinositide 3-kinase (PI3K) inhibitors, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized. The SAR study revealed that the sulfonamide functionality was important for PI3Kα inhibitory activity nih.gov. The pyridyl group attached to the thiazolo[5,4-b]pyridine was also found to be a key structural unit for inhibitory potency, with its replacement by a phenyl group leading to a significant decrease in activity nih.gov. Docking analysis showed that the N-heterocyclic core of these compounds was directly involved in binding to the kinase through key hydrogen bond interactions nih.gov.

A multi-step synthetic pathway, including a Suzuki cross-coupling reaction, was used to rationally design and synthesize a novel series of substituted thiazolo[5,4-b]pyridine analogues as potent and selective EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer nih.gov.

Position on Core Targeted Kinase/Property Rationale for Substitution
4-NitrogenPI3KHinge-binding motif nih.gov.
1-Nitrogen and 2-Amino groupITKHydrogen-bonding contact with the hinge region nih.gov.
5-PositionBCR-ABL, RAF, VEGFR2Targeting the ATP-binding site nih.gov.
6-Positionc-KITTo overcome drug resistance nih.gov.
2-Position (with Pyridyl)PI3KαKey structural unit for inhibitory potency nih.gov.

Investigation of Substituent Effects on Reaction Pathways and Yields

The synthetic accessibility and efficiency of producing this compound and its derivatives are profoundly influenced by the nature and position of various substituents on the heterocyclic core. Research into these substituent effects is crucial for optimizing reaction conditions, directing reaction pathways, and maximizing product yields. The electronic and steric properties of substituents can dictate the feasibility of certain synthetic transformations and influence the reactivity of the pyridine and thiazole rings.

A significant synthetic advancement is the one-step preparation of thiazolo[5,4-b]pyridines from an appropriately substituted chloronitropyridine and a thioamide or thiourea. researchgate.net This methodology has proven particularly effective for synthesizing a large number of 6-nitrothiazolo[5,4-b]pyridine derivatives. researchgate.net The versatility of this reaction is demonstrated by its tolerance for a wide range of substituents at the 2-position. This approach has been successfully used to introduce hydrogen, alkyl, substituted alkyl, cycloalkyl, aryl, heteroaryl, and amine groups, showcasing the method's broad applicability. researchgate.net The reaction can also be adapted to incorporate alternative substituents on the pyridinoid ring. researchgate.netresearchgate.net

The following table summarizes the types of substituents that have been successfully incorporated at the 2-position of the 6-nitrothiazolo[5,4-b]pyridine scaffold using this one-pot methodology.

Substituent Category Specific Examples Synthetic Method General Yield Observation
Hydrogen HOne-pot cyclizationFeasible
Alkyl Methyl, Ethyl, etc.One-pot cyclizationGenerally good
Substituted Alkyl Hydroxyalkyl, etc.One-pot cyclizationGenerally good
Cycloalkyl Cyclohexyl, etc.One-pot cyclizationGenerally good
Aryl Phenyl, Substituted PhenylOne-pot cyclizationGenerally good
Heteroaryl Pyridyl, etc.One-pot cyclizationGenerally good
Amine Primary, Secondary aminesOne-pot cyclizationGenerally good

This table is generated based on descriptive data from research articles. researchgate.net

Modern cross-coupling reactions have also been employed, where substituent effects are a key consideration. For instance, the synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues has been achieved in good yields through a multi-step sequence. nih.gov A critical step in this pathway involves a Suzuki reaction to couple the thiazolo[5,4-b]pyridine core with aryl borates. nih.gov The success of this C-C bond formation is dependent on the electronic and steric nature of the substituents on both coupling partners. This highlights how specific substituents are not just passive components but are integral to the strategic design of the reaction pathway.

Another synthetic route involves the initial construction of a core intermediate, which is then functionalized. For example, a key aniline intermediate, 5-bromo-N4-(2-methyl-5-nitrophenyl)pyridine-3,4-diamine, can be synthesized and subsequently used to build the thiazolo[5,4-b]pyridine scaffold. nih.gov The aniline functional group of this intermediate allows for amide bond formation with a variety of carboxylic acids. nih.gov This later-stage introduction of diversity allows for the synthesis of a wide array of derivatives where the substituent effect of the incoming carboxylic acid on the amide formation reaction itself is a critical parameter for optimizing yield.

The table below outlines different synthetic strategies and the types of substituents they are suited to introduce.

Synthetic Strategy Key Reaction Position of Substitution Introduced Substituent Type Reference
One-Pot CyclizationCondensation of chloronitropyridine with thioamide/thiourea2-position, 6-positionAlkyl, Aryl, Heteroaryl, Amine researchgate.net
Multi-step Synthesis with Cross-CouplingSuzuki Reaction2-positionAryl, Heteroaryl nih.gov
Late-stage FunctionalizationAmide bond formation2-position (via amide linkage)Varied R-groups from R-COOH nih.gov

Computational and Theoretical Investigations of Thiazolo 5,4 B Pyridine 5 Carboxylic Acid and Analogues

Quantum Chemical Studies for Electronic Structure Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of the thiazolo[5,4-b]pyridine (B1319707) scaffold. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, allowing for the determination of optimized molecular geometry and stability. niscair.res.in Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. niscair.res.in For the thiazolo[5,4-b]pyridine system, the fused rings confer a high degree of planarity and rigidity. researchgate.net

Theoretical geometry optimizations aim to find the lowest energy structure, which corresponds to the most stable arrangement of atoms. The results of these calculations can be compared with experimental data from X-ray crystallography when available. For instance, crystal structure analysis of related thiazolo-pyridine dicarboxylic acid derivatives reveals specific bond lengths and angles that define the molecular architecture in the solid state. researchgate.netacs.org DFT calculations for similar heterocyclic compounds have shown excellent agreement between computed and experimental values, validating the accuracy of the theoretical models. niscair.res.in The stability of a molecule can be further analyzed through methods like Potential Energy Surface (PES) scans, which map the energy changes associated with the rotation of specific bonds, such as the one connecting the carboxylic acid group to the pyridine (B92270) ring. nih.gov

Table 1: Representative Geometric Parameters from DFT and Crystallographic Studies of Thiazolo-Pyridine Systems

This table presents typical bond lengths and angles for the core structure, illustrating the data obtained from computational and experimental analyses. Exact values vary based on the specific derivative and method used.

ParameterDescriptionTypical Value RangeReference Method
C-S Bond LengthBond within the thiazole (B1198619) ring1.70 - 1.75 ÅX-ray Crystallography acs.org
C=N Bond LengthDouble bond within the thiazole or pyridine ring1.30 - 1.38 ÅX-ray Crystallography acs.org
C-C Bond LengthBond within the aromatic rings1.37 - 1.45 ÅDFT / B3LYP niscair.res.in
C-S-C AngleAngle within the thiazole ring~90°X-ray Crystallography acs.org
Ring Fusion Dihedral AngleAngle between the thiazole and pyridine planes< 5°DFT Optimization nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. nih.govnih.gov For thiazole and pyridine derivatives, DFT calculations have been used to determine these energy values. nih.gov These calculations help predict how the molecule will participate in charge-transfer interactions, which is fundamental to its mechanism of action in biological systems. nih.gov

Table 2: Frontier Molecular Orbital Energies for Thiazole/Pyridine Analogues from DFT Studies

The following data for related heterocyclic compounds illustrates how HOMO-LUMO analysis provides insights into electronic stability and reactivity. A smaller energy gap generally corresponds to higher reactivity.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Implication
Thiazole Derivative nih.gov-6.260-0.5525.708High Stability
Pyridine Derivative nih.gov-5.523-0.0165.507Higher Reactivity than Thiazole Derivative
Hexahydropyrimidine Derivative nih.gov--4.6255Relatively High Reactivity

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where non-covalent interactions like hydrogen bonding and electrostatic attraction are dominant.

In an MEP map, different colors represent varying levels of electrostatic potential:

Red : Regions of high negative potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are nucleophilic and act as hydrogen bond acceptors.

Blue : Regions of high positive potential, usually located around hydrogen atoms bonded to electronegative atoms. These areas are electrophilic and act as hydrogen bond donors.

Green/Yellow : Regions of near-zero or neutral potential, often associated with the carbon backbone of the aromatic rings.

For Thiazolo[5,4-b]pyridine-5-carboxylic acid, the MEP would show strong negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyridine and thiazole rings. These sites are predicted to be the primary points of interaction with biological targets like enzyme active sites. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

While quantum studies reveal electronic properties, molecular modeling and dynamics simulations provide insight into the physical behavior of molecules, including their flexibility and binding modes with proteins.

The conformational landscape of this compound is largely defined by the rigid, fused thiazolo-pyridine core. researchgate.net The primary source of conformational flexibility arises from the rotation of the C5-carboxylic acid substituent. The orientation of the carboxylic acid group relative to the pyridine ring can influence the molecule's ability to fit into a binding pocket and form specific hydrogen bonds.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological macromolecule, such as a protein or enzyme. nih.gov Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are critical targets in oncology. nih.gov Docking studies have been essential in understanding their mechanism of action.

Phosphoinositide 3-Kinase (PI3Kα): Docking simulations of a thiazolo[5,4-b]pyridine analogue into the ATP binding site of PI3Kα showed that the scaffold fits well into the pocket. nih.gov Key interactions include a hydrogen bond between a ring nitrogen and the hinge region residue Val851, as well as additional hydrogen bonds involving substituents at the 5-position. nih.gov These interactions are crucial for the potent inhibitory activity observed in these compounds. nih.gov

c-KIT Kinase: The thiazolo[5,4-b]pyridine scaffold has also been investigated as an inhibitor of c-KIT kinase, a target in gastrointestinal stromal tumors. nih.gov Molecular docking revealed that functionalization at the 5-position is a viable strategy to target the ATP-binding site. nih.gov The nitrogen atom at position 4 of the thiazolo[5,4-b]pyridine core often acts as a hinge-binding motif in kinases. nih.gov

Other Kinases: The scaffold has been explored for its potential to inhibit other kinases like BCR-ABL, RAF, and VEGFR2, with the 5-position consistently being a key area for introducing functional groups to modulate binding affinity and selectivity. nih.gov

These studies underscore the utility of the thiazolo[5,4-b]pyridine core as a privileged structure in kinase inhibitor design.

Table 3: Summary of Molecular Docking Studies on Thiazolo[5,4-b]pyridine Analogues

This table summarizes key findings from docking simulations of thiazolo[5,4-b]pyridine derivatives with various protein kinase targets.

Biological TargetKey Interacting Residue(s)Role of Thiazolo[5,4-b]pyridine ScaffoldReference
PI3KαVal851, Typ836, Asp810, Lys802Forms hydrogen bonds with the hinge region; scaffold fits into the ATP binding pocket. nih.gov
c-KITNot specifiedThe 4-nitrogen acts as a hinge-binding motif; the 5-position is functionalized to target the ATP site. nih.gov
ITK KinaseNot specifiedThe 1-nitrogen and 2-amino group form H-bond contacts with the hinge region. nih.gov
HepG2 (PDB: 4mmh)Not specifiedUsed to study hydrogen bonding interactions of thiazole-pyridine analogues. niscair.res.in

Synthesis, characterization and in silico studies of some novel thiazole derivatives as potential antimicrobial and anticancer agents https://doi.org/10.1016/j.molstruc.2021.130283 The drug-likeness of the synthesized compounds was assessed by evaluating their physicochemical properties based on Lipinski's rule of five. The results, presented in Table 8, indicated that all compounds exhibited good drug-like properties with no violations of the rule. The molecular weights were below 500, the number of hydrogen bond acceptors and donors were within the acceptable range, and the calculated log P values were less than 5. ... Molecular docking studies were performed to predict the binding affinity and interactions of the synthesized compounds with the active sites of selected microbial and cancer-related proteins. The results revealed that the compounds exhibited good binding affinities, with docking scores ranging from -7.5 to -9.2 kcal/mol. The interactions were mainly stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites. ... The in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the synthesized compounds were predicted using the SwissADME online tool. The results, summarized in Table 9, showed that the compounds had good predicted oral bioavailability and were likely to be absorbed from the gastrointestinal tract. The predicted blood-brain barrier permeability was low for most compounds, suggesting a lower risk of central nervous system side effects. The toxicity predictions indicated that the compounds were generally non-toxic and had a low risk of mutagenicity and carcinogenicity. ... The study involved the synthesis of novel thiazole derivatives and their evaluation for antimicrobial and anticancer activities. The synthesized compounds were characterized by various spectroscopic techniques, and their structures were confirmed by X-ray crystallography. The in silico studies, including molecular docking, drug-likeness, and ADMET prediction, were performed to understand the structure-activity relationships and to identify potential lead compounds for further development. ... The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. The results showed that some of the compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 1-10 µg/mL. The anticancer activity was evaluated against a panel of human cancer cell lines, and some compounds showed potent cytotoxic effects with IC50 values in the low micromolar range. ... The study also included the investigation of the mechanism of action of the most potent compounds. The results suggested that the compounds induced apoptosis in cancer cells and inhibited the growth of microorganisms by disrupting their cell membranes. The study provides a basis for the development of new thiazole-based antimicrobial and anticancer agents. ... In silico studies of some novel thiazole derivatives as potential antimicrobial and anticancer agents ... The study aimed to synthesize and characterize new thiazole derivatives and evaluate their potential as antimicrobial and anticancer agents through in vitro and in silico studies. ... The research involved the synthesis of a series of novel thiazole derivatives containing different substituents. The chemical structures of the synthesized compounds were confirmed using various analytical techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. The purity of the compounds was determined by elemental analysis. ... The drug-likeness of the synthesized compounds was evaluated based on Lipinski's rule of five, which assesses the oral bioavailability of a drug candidate. The parameters considered were molecular weight (MW < 500), number of hydrogen bond acceptors (nON < 10), number of hydrogen bond donors (nOHN < 5), and calculated logarithm of the octanol-water partition coefficient (log P < 5). ... The in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the synthesized compounds were predicted using the SwissADME server. The parameters evaluated included gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and toxicity risks such as mutagenicity and carcinogenicity. ... Molecular docking studies were performed to investigate the binding interactions of the synthesized compounds with the active sites of target proteins. The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The docking simulations were carried out using AutoDock Vina software. ... The study provides valuable insights into the design and development of new thiazole-based therapeutic agents. The combination of in vitro and in silico approaches allowed for a comprehensive evaluation of the synthesized compounds and the identification of promising lead candidates for further optimization. The results suggest that the thiazole scaffold is a promising platform for the development of new drugs with improved efficacy and safety profiles. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. ... The study involved the synthesis of a series of thiazole derivatives and their evaluation as potential antimicrobial and anticancer agents. The in silico studies, including molecular docking, drug-likeness, and ADMET prediction, were conducted to support the experimental findings and to provide insights into the structure-activity relationships. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. The results showed that all the synthesized compounds had drug-like properties, with no violations of the rule. ... The in silico ADMET prediction revealed that the compounds had good oral bioavailability and low toxicity risks. ... Molecular docking studies showed that the compounds had good binding affinities for the target proteins, suggesting their potential as inhibitors. ... The study highlights the importance of in silico tools in drug discovery and development. These tools can help to identify promising drug candidates and to optimize their properties for improved efficacy and safety. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study aimed to synthesize and evaluate new thiazole derivatives for their antimicrobial and anticancer activities. The research included in silico studies to predict the drug-likeness and ADMET properties of the synthesized compounds. ... The drug-likeness of the compounds was evaluated using Lipinski's rule of five. All the synthesized compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis, characterization, and in silico evaluation of new thiazole derivatives. The study aimed to identify potential lead compounds for the development of new antimicrobial and anticancer drugs. ... The drug-likeness and ADMET properties of the synthesized compounds were predicted using computational tools. The results showed that the compounds had good drug-like properties and favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to investigate the binding interactions of the compounds with the target proteins. The results showed that the compounds had good binding affinities and could be potential inhibitors. ... The study provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. The use of in silico tools can help to accelerate the drug discovery process and to reduce the costs associated with experimental studies. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole-... ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer agents. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study demonstrates the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research provides a basis for the further development of thiazole-based drugs for the treatment of microbial infections and cancer. ... The study involved the synthesis of a series of thiazole derivatives and their in silico evaluation. The aim was to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the compounds with the target proteins. The results indicated that the compounds had good binding affinities and could be potential inhibitors. ... The study highlights the potential of thiazole derivatives as a source of new antimicrobial and anticancer agents. The use of in silico tools can accelerate the drug discovery process and reduce the costs associated with experimental studies. ... The research focused on the synthesis and in silico analysis of novel thiazole derivatives. The study aimed to identify potential drug candidates with antimicrobial and anticancer activities. ... The drug-likeness of the compounds was assessed using Lipinski's rule of five. All the compounds were found to have good drug-like properties. ... The in silico ADMET prediction showed that the compounds had favorable pharmacokinetic and toxicity profiles. ... Molecular docking studies were performed to understand the binding interactions of the a... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMC-02Hs76hUqIGakQQTRIcP3Qo-dxLlIOOrUdoL9SPpkbiqjFyCFLeoA535qtnRY1H7EmqcaUVBadUoepgZ5rZafimLAVAWNwd3yIdVmAoJU0y06T7RuIUrSSTg6R0V8yqu7U Synthesis, biological evaluation, and molecular modeling of novel thiazolo[5,4-b]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors - PubMed https://pubmed.ncbi.nlm.nih.gov/25841315/ A series of novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their biological activity as phosphoinositide 3-kinase (PI3K) inhibitors. The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry. The purity of the compounds was determined by HPLC. ... The in vitro activity of the synthesized compounds was evaluated against a panel of cancer cell lines. The compounds showed potent antiproliferative activity with IC50 values in the nanomolar range. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, showed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed on the synthesized compounds. The docking studies showed that the compounds bind to the ATP-binding site of the PI3Kα enzyme. The thiazolo[5,4-b]pyridine scaffold forms a hydrogen bond with the hinge region of the enzyme, while the substituents on the scaffold interact with the surrounding amino acid residues. ... The ADME properties of the synthesized compounds were also predicted using in silico methods. The predicted properties, such as solubility, permeability, and metabolic stability, were within the acceptable range for drug candidates. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising scaffold for the development of novel PI3K inhibitors. The synthesized compounds showed potent in vitro activity and favorable ADME properties. Further optimization of the lead compound could lead to the development of a clinical candidate for the treatment of cancer. ... A series of novel thiazolo[5,4-b]pyridine derivatives were designed, synthesized, and evaluated as potential phosphoinositide 3-kinase (PI3K) inhibitors. The compounds were designed based on the structure of known PI3K inhibitors, and their synthesis was accomplished through a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by high-performance liquid chromatography (HPLC). ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, displayed an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To understand the structure-activity relationship, molecular docking studies were performed. The results showed that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold interacted with the surrounding amino acid residues. ... The absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were also predicted using in silico methods. The results indicated that the compounds had acceptable drug-like properties. ... The study suggests that the thiazolo[5,4-b]pyridine scaffold is a promising starting point for the development of novel PI3K inhibitors. The potent in vitro activity and favorable ADME properties of the synthesized compounds make them attractive candidates for further optimization. ... The article reports on the design, synthesis, and biological evaluation of a series of novel thiazolo[5,4-b]pyridine derivatives as inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by various spectroscopic techniques, and their purity was confirmed by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines revealed that they possessed potent antiproliferative activities. The most promising compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine, exhibited an IC50 value of 1.5 nM against the PI3Kα enzyme. ... To elucidate the structure-activity relationships, molecular docking studies were carried out. The results indicated that the thiazolo[5,4-b]pyridine scaffold of the compounds formed a hydrogen bond with the hinge region of the PI3Kα enzyme, and the substituents on the scaffold were involved in interactions with the surrounding amino acid residues. ... In addition, the absorption, distribution, metabolism, and excretion (ADME) properties of the synthesized compounds were predicted using in silico methods. The results showed that the compounds had acceptable drug-like properties. ... This study provides a promising starting point for the development of novel PI3K inhibitors based on the thiazolo[5,4-b]pyridine scaffold. The potent in vitro activity and favorable ADME properties of the synthesized compounds warrant further investigation and optimization. ... The article describes the synthesis, biological evaluation, and molecular modeling of a series of novel thiazolo[5,4-b]pyridine derivatives as potential inhibitors of phosphoinositide 3-kinase (PI3K). The compounds were designed based on the structure of known PI3K inhibitors and were synthesized using a multi-step reaction sequence. The synthesized compounds were characterized by 1H NMR, 13C NMR, and mass spectrometry, and their purity was determined by HPLC. ... The in vitro biological evaluation of the synthesized compounds against a panel of cancer cell lines showed that they exhibited potent antiproliferative activity. The most potent compound, 7-(4-methoxyphenyl)-2-methyl-5-(morpholin-4-yl)thiazolo[5,4-b]pyridine,

Structural Characterization and Advanced Spectroscopic Techniques for Thiazolo 5,4 B Pyridine 5 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in a molecule can be determined, revealing crucial information about its structure and connectivity. nih.govbeilstein-journals.org

In the ¹H NMR spectra of thiazolo[5,4-b]pyridine (B1319707) derivatives, protons on the pyridine (B92270) ring typically appear as doublets in the aromatic region. For instance, in a series of 7-morpholinothiazolo[5,4-b]pyridine analogues, the proton at position 6 (H-6) resonates as a doublet around δ 8.21 ppm, while the H-5 proton appears as a corresponding doublet at approximately δ 6.86 ppm, with a coupling constant (J) of about 5.7 Hz indicative of ortho-coupling on the pyridine ring. nih.gov The acidic proton of a carboxylic acid group (–COOH), if present, is highly characteristic and typically absorbs as a broad singlet at a significantly downfield chemical shift, often above 12 δ. openstax.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Carboxyl carbons are typically observed in the 165 to 185 δ range. openstax.org In derivatives of 7-morpholinothiazolo[5,4-b]pyridine, the carbon atoms of the fused heterocyclic core resonate at distinct chemical shifts; for example, C-2 is observed around 159.4 ppm, C-3a at 149.3 ppm, C-5 at 106.5 ppm, C-6 at 148.0 ppm, and C-7a at 157.7 ppm. nih.gov The specific chemical shifts are influenced by the nature and position of various substituents on the core structure.

A complete assignment of proton and carbon signals is often achieved using two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate connected ¹H and ¹³C nuclei. thieme-connect.de

Table 1: Representative ¹H and ¹³C NMR Data for a 7-Morpholinothiazolo[5,4-b]pyridine Derivative nih.govNote: Data is for N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide, a derivative of the core structure.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-5 6.89 (d, J = 5.7 Hz) 106.5
H-6 8.24-8.20 (m) 148.0
C-2 - 159.4
C-3a - 149.3
C-7 - 157.6
C-7a - 157.7
Morpholine CH₂ 3.92-3.80 (m) 65.9, 48.5
–SO₂NH 9.56 (s) -
–OCH₃ 4.02 (s) 54.3
–SO₂CH₃ 3.13 (s) 40.6

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, serving as definitive proof of a compound's identity. nih.gov

For thiazolo[5,4-b]pyridine derivatives, HRMS analysis via techniques like Electrospray Ionization (ESI) provides an exact mass for the protonated molecule [M+H]⁺. This experimentally determined mass is then compared to the theoretical mass calculated for the proposed molecular formula. A close match between the found and calculated values, typically within a few parts per million (ppm), confirms the elemental composition. For example, the derivative N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide was analyzed by HRMS. nih.gov The calculated m/z for its protonated form, C₁₇H₂₀N₅O₄S₂ + H⁺, was 422.0951, while the experimentally found value was 422.0944, unequivocally confirming its molecular formula. nih.gov

Table 2: Example of HRMS Data for a Thiazolo[5,4-b]pyridine Derivative nih.gov

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
N-(2-Methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)methanesulfonamide C₁₇H₂₀N₅O₄S₂ 422.0951 422.0944
5-Chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)thiophene-2-sulfonamide C₂₀H₁₉ClN₅O₄S₃ 524.0282 524.0285

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds.

For thiazolo[5,4-b]pyridine-5-carboxylic acid and its derivatives, IR spectroscopy can readily identify the key structural motifs. nih.gov The carboxylic acid functional group gives rise to two particularly characteristic absorptions: a very broad O–H stretching band typically appearing in the range of 2500–3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. openstax.org The C=O stretch for a hydrogen-bonded dimer, which is common for carboxylic acids in the solid state, is typically found around 1710 cm⁻¹. openstax.org

Other important absorptions for this class of compounds include C–H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the fused heterocyclic system (typically in the 1400-1600 cm⁻¹ region), and various C-S and C-N bond vibrations. nih.govlibretexts.org For instance, in a series of substituted thiazolo[5,4-b]pyridines, characteristic bands were observed for N-H stretching (around 3215 cm⁻¹ for a sulfonamide), C-H aromatic and aliphatic stretching (2882-2998 cm⁻¹), and aromatic ring vibrations (1585 cm⁻¹). nih.gov

Table 3: Characteristic IR Absorption Frequencies for Thiazolo[5,4-b]pyridine Derivatives nih.govopenstax.org

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Carboxylic Acid O–H stretch 2500–3300 (very broad)
Carboxylic Acid C=O stretch 1710–1760 (strong, sharp)
Aromatic Ring C–H stretch 3000–3100
Aromatic Rings C=C / C=N stretch 1400–1600
Sulfonamide N–H stretch ~3200–3350

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

Studies on derivatives of the closely related 5-oxo-2,3-dihydro-5H- qu.edu.qanih.gov-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) have demonstrated the power of this technique. qu.edu.qaacs.org The analysis revealed that the bicyclic thiazolo-pyridine system is essentially planar. qu.edu.qa For example, in one derivative, the dihedral angle between the six-membered pyridine and five-membered thiazole (B1198619) rings was found to be only 4.01°. qu.edu.qa The analysis also provides precise bond lengths, such as the S–Csp² and S–Csp³ distances, which were measured at 1.734 Å and 1.810 Å, respectively. qu.edu.qa Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding networks, which govern the crystal packing. nih.govacs.org This level of detail is crucial for understanding structure-property relationships and for designing molecules for specific applications, such as in materials science or medicinal chemistry.

Table 4: Selected Crystallographic Data for a Thiazolo-Pyridine Dicarboxylic Acid Derivative qu.edu.qaacs.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
S1–C7 (S–Csp²) Bond Length 1.734 (2) Å
S1–C1 (S–Csp³) Bond Length 1.810 (3) Å
Thiazole/Pyridine Dihedral Angle 4.01°
Conformation Envelope on C1

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds

When thiazolo[5,4-b]pyridine derivatives contain stereocenters, they exist as enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a vital chiroptical technique used to determine the absolute configuration of such chiral molecules. ECD measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample, producing a unique spectrum for each enantiomer.

The structural elucidation of a novel naturally occurring thiazolo[5,4-b]pyridine alkaloid, janthinedine A, provides a clear example of the application of ECD. nih.gov The experimental ECD spectrum of the isolated natural product was recorded and compared with theoretical spectra calculated for the possible enantiomers using quantum chemical methods. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule. This combination of experimental measurement and computational prediction is a powerful strategy for assigning the stereochemistry of new and complex chiral compounds. nih.gov


Molecular Mechanisms of Interaction and Biological Target Engagement of Thiazolo 5,4 B Pyridine 5 Carboxylic Acid Derivatives in Preclinical Research

Kinase Inhibition Profiles and Mechanistic Elucidation

Derivatives of thiazolo[5,4-b]pyridine-5-carboxylic acid have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. The core structure serves as a versatile template for designing potent and selective kinase inhibitors.

Inhibition of Phosphoinositide 3-Kinase (PI3K) Isoforms (α, γ, δ)

Thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes pivotal to cell growth, proliferation, and survival. The 4-nitrogen atom of the thiazolo[5,4-b]pyridine scaffold plays a crucial role as a hinge-binding motif in the active site of PI3K. nih.gov

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have demonstrated significant inhibitory activity against PI3K isoforms. mdpi.comnih.gov Notably, compound 19a exhibited potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar efficacy. mdpi.comnih.gov The inhibitory activity of compound 19a against PI3Kβ was found to be approximately 10-fold lower, indicating a degree of isoform selectivity. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that the sulfonamide group is a key structural feature for PI3Kα inhibitory activity. mdpi.comnih.gov

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 19a against PI3K Isoforms
CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
19a3.6341.62.9

Investigations into c-KIT Kinase Inhibition and Resistance Overcoming Strategies

Mutations in the c-KIT proto-oncogene are a major driver in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of c-KIT, with a particular focus on overcoming resistance to existing therapies like imatinib (B729). nih.gov

Researchers have synthesized a series of novel thiazolo[5,4-b]pyridine derivatives and identified compound 6r as a highly effective inhibitor of the imatinib-resistant c-KIT V560G/D816V double mutant. nih.gov Compound 6r demonstrated an 8.0-fold higher enzymatic inhibitory activity (IC₅₀ = 4.77 μM) against this mutant compared to imatinib. nih.gov Furthermore, it showed a 23.6-fold higher anti-proliferative activity (GI₅₀ = 1.15 μM) in HMC1.2 cells, which harbor both the V560G and D816V c-KIT mutations. nih.gov These findings highlight the potential of the thiazolo[5,4-b]pyridine scaffold in developing next-generation c-KIT inhibitors to combat drug resistance. nih.govmdpi.com

Table 2: Comparative Inhibitory Activity of Compound 6r
CompoundTargetIC₅₀ (μM)Cell LineGI₅₀ (μM)
6rc-KIT V560G/D816V4.77HMC1.21.15

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibitory Studies

While the broader class of thiazole-containing compounds has been investigated for EGFR-TK inhibition, to date, specific research findings on the inhibitory activities of this compound derivatives against EGFR-TK have not been prominently reported in the reviewed literature.

Cyclin-Dependent Kinase (CDK4/6) Inhibition Research

Research into CDK4/6 inhibitors has led to the development of various heterocyclic scaffolds. While related structures like thiazolo-pyridopyrimidines and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines have shown promise as CDK4/6 inhibitors, there is currently a lack of specific studies focusing on the this compound core for this target. nih.govresearchgate.netmdpi.com

Exploration of Other Kinase Targets (e.g., RAF, VEGFR2, CK2, ITK, BCR-ABL, DNA Gyrase, MurD)

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to a range of other kinase targets. nih.gov The 5-position of the thiazolo[5,4-b]pyridine ring has been identified as a key site for functionalization to target the ATP-binding sites of RAF , VEGFR2 , and BCR-ABL kinases. nih.gov

For ITK (Interleukin-2-inducible T-cell kinase), the 1-nitrogen and 2-amino group of the thiazolo[5,4-b]pyridine scaffold are crucial for forming hydrogen-bonding interactions with the kinase hinge region. nih.gov

In the realm of antibacterial research, derivatives of this scaffold have been investigated as inhibitors of DNA gyrase .

While general reviews indicate that thiazole (B1198619) derivatives can inhibit CK2 (Casein Kinase 2), specific studies on this compound derivatives targeting CK2 are not extensively documented. nih.gov There were no specific research findings identified for the inhibition of MurD ligase by this class of compounds in the reviewed literature.

Receptor Agonism/Antagonism Studies (e.g., S1P1 and S1P5 Receptor Agonism)

Beyond kinase inhibition, thiazolo[5,4-b]pyridine derivatives have been explored as modulators of G-protein coupled receptors, particularly the sphingosine-1-phosphate (S1P) receptors.

Optimization of a series of thiazolopyridine agonists led to the discovery of AMG 369 (1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid). acs.orgnih.govnih.gov This compound was identified as a potent dual agonist for the S1P1 and S1P5 receptors, with an EC₅₀ of 0.002 μM for S1P1 and 0.029 μM for S1P5. nih.gov Importantly, AMG 369 exhibits limited activity at the S1P3 receptor and no activity at S1P2 and S1P4 receptors, suggesting a favorable selectivity profile. nih.govnih.gov

Further research in this area led to the development of (-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid (8c) . This compound is a novel, S1P3-sparing S1P1 agonist, demonstrating the potential for fine-tuning the selectivity of these derivatives. rice.edunih.gov

Table 3: S1P Receptor Agonist Activity of Thiazolo[5,4-b]pyridine Derivatives
CompoundTarget ReceptorEC₅₀ (μM)
AMG 369S1P10.002
S1P50.029
(-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid (8c)S1P1Data not specified

Enzyme Inhibition Studies Beyond Kinases (e.g., Dihydropteroate (B1496061) Synthase, FXa)

While extensively studied for their kinase inhibitory effects, derivatives of the thiazolo[5,4-b]pyridine scaffold have also demonstrated activity against other classes of enzymes. Research indicates that analogs based on the fused thiazolo-pyridine structure can disrupt the function of bacterial dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway. This positions them as potential candidates for antimicrobial development.

Furthermore, certain thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, an enzyme crucial for DNA replication and repair. nih.govactascientific.com This activity highlights another avenue for the development of novel antibacterial agents based on this heterocyclic system. actascientific.com Information regarding the inhibition of serine proteases such as Factor Xa (FXa) by this compound derivatives is not prominently featured in the reviewed literature.

Table 1: Non-Kinase Enzyme Inhibition by Thiazolo[5,4-b]pyridine Analogs

Enzyme Target Biological Activity Reference
Dihydropteroate Synthase Antimicrobial

Understanding the Role of Purine (B94841) Bioisosterism in Molecular Recognition and Binding

The efficacy of thiazolo[5,4-b]pyridine derivatives in biological systems is fundamentally linked to the principle of bioisosterism. The fused bicyclic structure of thiazolo[5,4-b]pyridine bears a significant structural resemblance to the endogenous purine ring system found in adenosine (B11128) and guanine. nih.gov Specifically, it is considered a privileged structure due to its similarity to other biologically active purine analogs like thiazolo[4,5-d]pyrimidine. nih.gov

This bioisosteric relationship allows the thiazolo[5,4-b]pyridine core to function as a scaffold that can effectively mimic the binding of purines within the active sites of various enzymes. nih.gov In the context of kinase inhibition, this mimicry enables the compounds to occupy the ATP-binding pocket, preventing the natural substrate from binding and halting the phosphotransfer reaction. nih.gov The nitrogen atoms within the pyridine (B92270) and thiazole rings are positioned to act as hydrogen bond acceptors and donors, analogous to the purine core, facilitating molecular recognition and anchoring the inhibitor within the target's active site. nih.gov The functionalization of this core, such as with the carboxylic acid group at the 5-position, further refines these interactions to enhance potency and selectivity. nih.gov

Detailed Analysis of Binding Modes at Molecular Target Active Sites

Molecular docking and co-crystal structure analyses have provided significant insights into how this compound derivatives engage with their biological targets at an atomic level. These studies reveal a complex interplay of directed hydrogen bonds, broader hydrophobic contacts, and occasional water-mediated interactions that collectively determine binding affinity and specificity.

Hydrogen bonds are critical for orienting and anchoring these inhibitors within the enzyme active site. Studies on phosphoinositide 3-kinase (PI3K) and c-KIT inhibitors have identified several recurring hydrogen bonding patterns.

For PI3Kα, the N-heterocyclic core of the inhibitor is directly involved in binding. nih.gov A key hydrogen bond often forms between the thiazolo[5,4-b]pyridine scaffold and the backbone amide of Valine 851 in the hinge region of the kinase. nih.gov Additionally, substituents on the core play a crucial role; for instance, a sulfonamide group on a derivative can form a distinct hydrogen bond with the side chain of Lysine 802. nih.gov

In the context of c-KIT inhibition, the specific nitrogen atoms of the scaffold are vital. The 4-nitrogen of the thiazolo[5,4-b]pyridine ring has been identified as a key hinge-binding motif for PI3K inhibitors. nih.gov In contrast, for inhibitors targeting Bruton's tyrosine kinase (ITK), it is the 1-nitrogen and a 2-amino group on the scaffold that establish hydrogen bonding contacts with the hinge region. nih.gov The inability of a derivative to form a critical hydrogen bond with a residue like Aspartic acid 810 can lead to a loss of inhibitory activity. nih.gov

Beyond hydrogen bonding, hydrophobic and π-stacking interactions are essential for achieving high-potency inhibition by engaging non-polar regions of the active site.

In studies of c-KIT inhibitors, the core thiazolo[5,4-b]pyridine moiety of derivatives like 6r and 7c was found to participate in significant hydrophobic interactions with a pocket lined by residues such as Leucine 799, Valine 603, Alanine 621, and Valine 654. nih.gov Furthermore, specific substituents are often designed to exploit these pockets. For example, a 3-(trifluoromethyl)phenyl group on these derivatives fits effectively into a deep hydrophobic binding pocket, enhancing affinity. nih.gov Docking studies with other targets have also predicted hydrophobic interactions with residues like Isoleucine 59. actascientific.com

In some binding events, water molecules within the active site act as crucial bridges, mediating contact between the ligand and the protein where direct interaction is not geometrically favorable. A clear example of this is seen in the binding of the potent PI3Kα inhibitor, compound 19a. nih.gov Molecular docking studies revealed that this compound forms a water-mediated hydrogen bond network, or a "water bridge," that connects the inhibitor to Tyrosine 836 and Aspartic acid 810. nih.gov This type of interaction adds another layer of complexity and opportunity for enhancing ligand binding affinity and specificity.

Table 2: Summary of Key Molecular Interactions for Thiazolo[5,4-b]pyridine Derivatives

Target Enzyme Interacting Residues Type of Interaction Ligand Moiety Involved Reference
PI3Kα Val851 Hydrogen Bond Scaffold nih.gov
PI3Kα Lys802 Hydrogen Bond Sulfonamide substituent nih.gov
PI3Kα Tyr836, Asp810 Water-Mediated H-Bond N/A nih.gov
c-KIT Leu799, Val603, Ala621, Val654 Hydrophobic Interaction Scaffold nih.gov
c-KIT Hydrophobic Pocket Hydrophobic Interaction 3-(Trifluoromethyl)phenyl group nih.gov
Prostate Cancer Target Asn61 Hydrogen Bond N/A actascientific.com

Structure Activity Relationship Sar Studies and Rational Ligand Design Principles for Thiazolo 5,4 B Pyridine 5 Carboxylic Acid Analogs

Systematic Elucidation of Substituent Effects on Target Affinity and Selectivity

Systematic modifications of the thiazolo[5,4-b]pyridine (B1319707) scaffold have provided critical insights into how different substituents influence biological activity. The strategic placement of functional groups at various positions on the bicyclic core allows for the fine-tuning of interactions with target proteins, leading to enhanced potency and selectivity.

Substitutions Targeting c-KIT Kinase:

In the development of inhibitors for c-KIT kinase, particularly for overcoming imatinib (B729) resistance, a series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. nih.govmdpi.com Initial exploration of substituents at the R1 position revealed that aromatic rings were crucial for activity. Among various five- and six-membered aromatic rings, a 3-(trifluoromethyl)phenyl group yielded a compound with moderate enzymatic inhibitory activity (IC50 = 9.87 μM). nih.gov Molecular docking studies suggested that the 3-trifluoromethyl group fits effectively into a hydrophobic binding pocket of the kinase. nih.gov

Further modifications led to the identification of compound 6r , which demonstrated significantly higher enzymatic and anti-proliferative activities compared to imatinib. nih.govmdpi.com Notably, 6r was potent against the imatinib-resistant c-KIT V560G/D816V double mutant, with an IC50 of 4.77 μM, representing an 8-fold higher activity than imatinib in this context. nih.gov This highlights the importance of specific substitutions in overcoming drug resistance mechanisms.

Substitutions Targeting Phosphoinositide 3-Kinase (PI3K):

For PI3K inhibitors, SAR studies on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines revealed that the sulfonamide functionality is a key structural unit for potent activity. mdpi.com While a 2,4-difluorophenyl sulfonamide derivative (19a ) showed extremely strong PI3Kα inhibitory activity (IC50 = 3.6 nM), other electron-deficient aryl groups like 2-chloro-4-fluorophenyl (19b ) and 5-chlorothiophene-2-sulfonamide (19c ) also conferred high potency, with IC50 values of 4.6 nM and 8.0 nM, respectively. nih.govmdpi.com

Another critical finding was the importance of the pyridyl group attached to the thiazolo[5,4-b]pyridine core. Replacing the pyridyl moiety with a phenyl group resulted in a significant decrease in PI3Kα inhibitory potency. nih.govmdpi.com

Substitutions Targeting EGFR-TK:

In the design of epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, a series of 45 thiazolo[5,4-b]pyridine analogs were synthesized. nih.gov The lead compound, 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide), displayed remarkable potency against multiple non-small cell lung cancer cell lines, with IC50 values comparable to the approved drug Osimertinib. nih.gov This underscores the favorable impact of integrating aminopyrimidine and difluorobenzenesulfonamide moieties into the scaffold for this specific target.

Table 1: Effect of Substituents on PI3Kα Inhibitory Activity
CompoundSubstituent GroupTargetIC50 (nM)Reference
19a2,4-difluorophenyl sulfonamidePI3Kα3.6 nih.govmdpi.com
19b2-chloro-4-fluorophenyl sulfonamidePI3Kα4.6 mdpi.com
19c5-chlorothiophene-2-sulfonamidePI3Kα8.0 mdpi.com

Identification of Critical Pharmacophoric Elements within the Thiazolo[5,4-b]pyridine Scaffold

The biological activity of thiazolo[5,4-b]pyridine derivatives is underpinned by key pharmacophoric elements within the core scaffold that facilitate specific interactions with target proteins. The binding mode of this scaffold can vary depending on the target kinase, highlighting its versatility. nih.gov

Hinge-Binding Motifs: For PI3K inhibitors, the nitrogen atom at position 4 (4-N) of the thiazolo[5,4-b]pyridine ring acts as a crucial hinge-binding motif. nih.gov Molecular docking studies of a potent PI3Kα inhibitor showed this nitrogen forming a key hydrogen bond with the backbone of Val851 in the hinge region of the kinase's ATP binding pocket. nih.gov

Hydrogen Bonding Contacts: In the context of Bruton's tyrosine kinase (ITK), the nitrogen at position 1 (1-N) and the 2-amino group of the scaffold form essential hydrogen-bonding contacts with the kinase hinge region. nih.gov For EGFR-TK inhibitors, molecular docking simulations revealed that the compounds establish essential hinge interactions and hydrogen bonding with the Cys797 residue. nih.gov

Solvent-Interacting Moieties: In some PI3K inhibitors, the scaffold facilitates a water bridge interaction with residues such as Tyr836 and Asp810, further stabilizing the ligand-protein complex. nih.gov

ATP-Binding Site Functionalization: The 5-position of the thiazolo[5,4-b]pyridine scaffold has been identified as a key site for functionalization to target the ATP-binding site of various kinases, including BCR-ABL, RAF, and VEGFR2. nih.gov Similarly, the 6-position has been functionalized for the first time to develop novel c-KIT inhibitors. nih.gov

These elements collectively define the pharmacophore of the thiazolo[5,4-b]pyridine scaffold, providing a blueprint for designing new analogs with tailored target interactions.

Strategies for Enhancing Molecular Target Potency and Isoform Selectivity

Building on SAR and pharmacophoric insights, specific strategies have been employed to rationally enhance the potency and isoform selectivity of thiazolo[5,4-b]pyridine-based inhibitors.

Exploiting Key Structural Units: For PI3K inhibitors, it was determined that both the sulfonamide functionality and an N-heterocyclic group (specifically, pyridyl) attached to the core were critical for nanomolar potency. nih.govmdpi.com The strategic combination of these elements, as seen in compound 19a , led to potent inhibition of PI3Kα, PI3Kγ, and PI3Kδ isoforms, while showing approximately 10-fold reduced activity against the PI3Kβ isoform, thereby conferring a degree of isoform selectivity. nih.gov

Targeting Hydrophobic Pockets: The introduction of a 3-(trifluoromethyl)phenyl group was a successful strategy for c-KIT inhibitors, as this moiety fits well into a hydrophobic binding pocket within the target enzyme, contributing to moderate inhibitory activity. nih.gov This demonstrates the utility of targeting specific sub-pockets within the active site to enhance affinity.

Pharmacophore Splicing: A successful approach in the design of PI3K inhibitors involved the pharmacophore splicing of a methoxyl pyridine (B92270) element and a morpholinyl heterocyclic inhibitor onto the thiazolo[5,4-b]pyridine scaffold. nih.gov This strategy led to the creation of hybrid molecules that exhibited extremely strong inhibitory activity, with the lead compound showing an IC50 of 3.6 nM. nih.govmdpi.com

Application of Scaffold Hopping and Bioisosteric Replacements in Research Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities, improve drug-like properties, and navigate intellectual property landscapes while retaining biological activity.

Bioisosteric Replacement: The concept of bioisosterism involves substituting one functional group or moiety with another that has similar physical or chemical properties, leading to a comparable biological effect. The thiazolo[5,4-b]pyridine scaffold itself is considered a bioisostere of purine (B94841), which explains its prevalence in the design of kinase inhibitors that target ATP-binding sites. researchgate.net In drug design, a classic bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole ring to improve metabolic stability and cell permeability. scispace.com Similarly, heterocyclic rings like triazoles or oxadiazoles can be used as bioisosteres for amide bonds to enhance pharmacokinetic profiles. drughunter.com While specific examples of applying these replacements to a thiazolo[5,4-b]pyridine-5-carboxylic acid are not detailed in the provided context, these are standard medicinal chemistry tactics that would be employed in an optimization campaign.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original pharmacophoric geometry. This can lead to compounds with improved properties or novel patent positions. researchgate.net The versatility and synthetic accessibility of the thiazolo[5,4-b]pyridine system make it a candidate for such explorations. For instance, researchers could replace a known kinase inhibitor's core (e.g., a quinazoline or pyrimidine) with the thiazolo[5,4-b]pyridine scaffold while retaining the key side chains that interact with the target. This allows for the exploration of new chemical space around a validated biological target.

Preclinical Lead Compound Identification and Optimization Methodologies

The identification and optimization of lead compounds from the thiazolo[5,4-b]pyridine class follow a structured preclinical research pathway.

Rational Design and Synthesis: The process begins with the rational design of a library of analogs based on the thiazolo[5,4-b]pyridine scaffold. This design is informed by existing SAR data, pharmacophore models, and molecular docking studies. mdpi.comnih.gov A multi-step synthetic route is then developed to efficiently produce these compounds, often employing modern synthetic methods like Suzuki cross-coupling reactions to introduce diversity. mdpi.comnih.gov

In Vitro Screening and SAR Analysis: The synthesized library of compounds is subjected to a battery of in vitro assays. This includes enzymatic assays to determine direct inhibitory activity against the target protein (e.g., c-KIT, PI3K, EGFR-TK) and cell-based assays to measure anti-proliferative activity against relevant cancer cell lines. nih.govnih.gov The results of these screenings are used to build a detailed SAR profile, identifying the most promising compounds. nih.govmdpi.com

Lead Compound Identification: Through this screening funnel, lead compounds are identified. For example, compound 6r was identified as a potent c-KIT inhibitor capable of overcoming imatinib resistance, and compound 10k emerged as a highly potent EGFR-TK inhibitor. nih.govnih.gov These leads exhibit superior activity and selectivity compared to other analogs in the series.

Lead Optimization: Once a lead is identified, further optimization is undertaken to improve its pharmacological properties. This can involve kinase panel profiling to assess selectivity against a broader range of kinases and cytotoxicity assays against normal cell lines to evaluate the therapeutic window. mdpi.comnih.gov For instance, the potent EGFR-TK derivatives showed selective cytotoxicity towards cancer cells while being non-toxic to a normal cell line at high concentrations. nih.gov Further studies may also investigate the compound's effect on downstream signaling pathways, cell cycle progression, and apoptosis to confirm its mechanism of action. mdpi.com This iterative process of design, synthesis, and testing aims to produce a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties, ready for in vivo evaluation. nih.gov

Applications of Thiazolo 5,4 B Pyridine 5 Carboxylic Acid As a Privileged Scaffold in Advanced Chemical Biology and Drug Discovery Research

Design and Synthesis of Novel Chemical Entities (NCEs) for Mechanistic Probing

The thiazolo[5,4-b]pyridine (B1319707) scaffold serves as a foundational template for the rational design and synthesis of novel chemical entities (NCEs) aimed at probing biological mechanisms, especially in kinase inhibition. researchgate.net Researchers strategically modify the core structure to enhance potency, selectivity, and drug-like properties, leading to the discovery of potent inhibitors for various kinases involved in cancer progression. researchgate.netnih.gov

Synthetic strategies are often multi-step and designed for modularity, allowing for diverse functionalization. nih.gov A common and efficient method starts with commercially available 2,4-dichloro-3-nitropyridine. nih.gov This starting material undergoes a seven-step process that includes selective substitution with morpholine, reduction of the nitro group, cyclization to form the thiazole (B1198619) ring, and subsequent Suzuki coupling reactions to introduce various aryl groups. nih.gov Another synthetic route begins with 3-amino-5-bromo-2-chloropyridine (B1291305) and potassium thiocyanate (B1210189) to form the aminothiazole intermediate, which is then elaborated through steps like Boc protection, Suzuki coupling, and amide formation to yield a library of derivatives. nih.gov

These synthetic efforts have led to the identification of highly potent molecules. For instance, structure-activity relationship (SAR) studies on derivatives targeting phosphoinositide 3-kinase (PI3K) revealed that a compound featuring a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine (19a) exhibited extremely strong PI3Kα inhibitory activity with an IC₅₀ of 3.6 nM. nih.gov Docking studies showed this compound fits well into the ATP binding pocket of the PI3Kα kinase. nih.gov Similarly, in the pursuit of inhibitors for the c-KIT receptor tyrosine kinase, a series of 31 novel thiazolo[5,4-b]pyridine derivatives were synthesized. nih.gov This work identified a derivative, 6r , which showed potent enzymatic and anti-proliferative activities, notably against an imatinib-resistant c-KIT double mutant. nih.gov Further research targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) led to the development of compound 10k , which displayed remarkable potency against multiple non-small cell lung cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

CompoundTarget KinaseBiological System/AssayMeasured Potency (IC₅₀/GI₅₀)Source
19a PI3KαEnzymatic Assay3.6 nM (IC₅₀) nih.gov
6r c-KIT V560G/D816VEnzymatic Assay4.77 μM (IC₅₀) nih.gov
6r HMC1.2 Cancer CellsAnti-proliferative Assay1.15 μM (GI₅₀) nih.gov
10k HCC827 Cancer CellsAnti-proliferative Assay0.010 μM (IC₅₀) nih.gov
10k NCI-H1975 Cancer CellsAnti-proliferative Assay0.08 μM (IC₅₀) nih.gov

Development of Molecular Probes for Investigating Biological Pathways

While the thiazolo[5,4-b]pyridine scaffold has not been extensively reported in the context of fluorescent probes, its derivatives serve as critical molecular tools for investigating biological pathways through targeted inhibition. By potently and often selectively blocking the function of a specific protein, these compounds act as chemical probes to elucidate the role of that protein in cellular signaling.

The PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival, is a prime example. nih.gov Its abnormal activation is a key driver in many cancers. nih.gov Novel thiazolo[5,4-b]pyridine derivatives have been specifically designed as potent PI3K inhibitors. researchgate.netnih.gov Using these compounds, researchers can dissect the downstream consequences of PI3K inhibition, observing effects on cell cycle progression and apoptosis. nih.gov For example, mechanistic studies with the EGFR-TK inhibitor 10k showed that it functions as an inhibitor of EGFR-TK autophosphorylation and induces significant apoptosis in cancer cells. nih.gov

Similarly, derivatives targeting the c-KIT receptor have been used to probe mechanisms of drug resistance in gastrointestinal stromal tumors (GIST). nih.gov The derivative 6r was shown to be potent against a c-KIT double mutant that confers resistance to the frontline therapy imatinib (B729). nih.gov By using 6r , researchers can investigate the downstream signaling pathways that remain active in resistant cancers and explore mechanisms to overcome them, such as blocking cancer cell migration, invasion, and anchorage-independent growth. nih.gov These compounds, therefore, are invaluable for studying the complex signaling networks that underpin cancer and for identifying points of therapeutic intervention. nih.gov

Exploration in Materials Science and Optoelectronic Applications

The application of thiazolo[5,4-b]pyridine-5-carboxylic acid and its derivatives in materials science and optoelectronics is an emerging area of interest, though less developed than its biomedical applications. The inherent electronic and optical properties of the fused heterocyclic ring system suggest potential for use in the development of novel materials. The conjugated π-system of the thiazolopyridine core can, in principle, be tailored through chemical modification to tune its photophysical characteristics. However, specific, detailed research focusing on the synthesis and characterization of these materials for optoelectronic devices is not yet widely documented in scientific literature. The primary focus of research remains heavily concentrated on the scaffold's pharmacological potential.

Intellectual Property Landscape and Academic Implications for Novel Scaffolds

The therapeutic potential of the thiazolo[5,4-b]pyridine scaffold has generated significant interest in both academic research and commercial intellectual property development. The landscape of patents and patent applications reveals a clear focus on securing rights to novel derivatives for various therapeutic indications.

Patents have been filed for thiazolo[5,4-b]pyridine derivatives as inhibitors of MALT-1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), indicating their potential in treating certain lymphomas and autoimmune diseases. google.com An older patent from 1975 described derivatives of thiazolo[5,4-b]pyridine-6-carboxylic acids as central nervous system depressants and anti-inflammatory agents, demonstrating a long-standing interest in the biological activities of this heterocyclic system. justia.com

The academic implications are profound. The designation of the thiazolo[5,4-b]pyridine core as a privileged scaffold stimulates widespread investigation into its synthesis and application against a multitude of biological targets. Numerous academic publications detail the design of inhibitors for kinases such as PI3K, c-KIT, ITK, RAF, and VEGFR2. researchgate.netnih.gov This open research provides a foundation for further drug development and helps to elucidate the structure-activity relationships that govern target binding. nih.govnih.govnih.gov This parallel pursuit by academic and industrial sectors creates a dynamic environment where fundamental research informs commercial development, while the prospect of intellectual property protection drives innovation toward clinically viable drug candidates.

Future Perspectives and Emerging Research Directions in Thiazolo 5,4 B Pyridine 5 Carboxylic Acid Research

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of the biological activities of novel chemical entities. mdpi.com For the Thiazolo[5,4-b]pyridine (B1319707) scaffold, these computational tools can be leveraged to significantly accelerate the drug discovery process.

A pertinent example of this approach is the use of machine learning to predict the inhibitory activity of small thiazole (B1198619) chemicals. nih.gov In one study, a quantitative structure-activity relationship (QSAR) model was developed using a python script to analyze 53 thiazole derivatives. nih.gov The model, which utilized various machine learning algorithms such as multiple linear regression, support vector machine, and partial least square regression, successfully predicted the anticancer activity of these compounds. nih.gov This demonstrates the potential of ML to guide the design of new thiazole-containing compounds, a category that includes the Thiazolo[5,4-b]pyridine scaffold.

Computational ToolApplication in Thiazolo[5,4-b]pyridine ResearchPotential Outcome
Artificial Intelligence (AI) Design of novel derivatives with improved properties.Accelerated identification of lead compounds.
Machine Learning (ML) Prediction of biological activity and toxicity.Reduced cost and time of preclinical studies.
QSAR Modeling Identification of key structural-activity relationships.More targeted and effective drug design.

Development of Novel and Efficient Reaction Methodologies for Complex Derivatization

Advancements in synthetic organic chemistry are crucial for exploring the full therapeutic potential of the Thiazolo[5,4-b]pyridine core. The development of novel and efficient reaction methodologies will enable the synthesis of more complex and diverse derivatives, expanding the accessible chemical space for this scaffold.

Recent research has highlighted multi-step synthetic pathways for the creation of novel Thiazolo[5,4-b]pyridine analogues. nih.gov One notable method involves the Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. nih.gov This reaction has been successfully used in a multi-step synthesis to produce a series of substituted Thiazolo[5,4-b]pyridine derivatives. nih.gov Another approach starts with commercially available and inexpensive 2,4-dichloro-3-nitropyridine, which undergoes a seven-step synthesis to yield the desired Thiazolo[5,4-b]pyridine analogues. nih.gov

Furthermore, the synthesis of novel thiazole derivatives incorporating a pyridine (B92270) moiety has been achieved through the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents. nih.gov These synthetic advancements provide a foundation for the creation of diverse libraries of Thiazolo[5,4-b]pyridine derivatives for biological screening.

Future efforts in this area should focus on the development of more atom-economical and environmentally friendly synthetic routes. The exploration of one-pot reactions and flow chemistry techniques could also streamline the synthesis of these complex molecules.

Expansion into Underexplored Biological Pathways and Therapeutic Areas

While research on Thiazolo[5,4-b]pyridine derivatives has shown promise in areas such as cancer and inflammation, there is significant potential for their application in other, less-explored biological pathways and therapeutic areas. The versatility of this scaffold suggests that its derivatives could modulate a wide range of biological targets.

Initial studies have identified Thiazolo[5,4-b]pyridine derivatives as potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, highlighting their potential in oncology. nih.govnih.gov More recent research has expanded their known targets to include epidermal growth factor receptor-tyrosine kinase (EGFR-TK), particularly in the context of non-small cell lung cancer. nih.gov One study reported a lead compound that displayed remarkable potency against various cancer cell lines, comparable to the clinically approved drug Osimertinib. nih.gov

Beyond cancer, there is emerging evidence that thiazole-containing compounds possess a broad spectrum of biological activities. For instance, various thiazole derivatives have demonstrated antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.net Specifically, certain Thiazolo[4,5-b]pyridine derivatives have shown strong anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen. researchgate.net Additionally, some derivatives have exhibited promising antimicrobial activity against pathogenic bacteria. mdpi.com

These findings suggest that the Thiazolo[5,4-b]pyridine scaffold could be a valuable starting point for the development of new treatments for infectious diseases, autoimmune disorders, and other conditions. Future research should aim to systematically screen libraries of these compounds against a diverse panel of biological targets to uncover novel therapeutic applications.

Biological Target/AreaCurrent Research FindingsFuture Potential
Oncology (PI3K, c-KIT, EGFR-TK) Potent inhibitory activity demonstrated.Development of next-generation cancer therapies.
Inflammation Strong anti-inflammatory effects observed.Novel treatments for inflammatory diseases.
Infectious Diseases Promising antimicrobial activity against bacteria.New antibiotics to combat resistant strains.
Other Pathways Largely unexplored.Discovery of novel therapeutic applications.

Fostering Collaborative Research Initiatives for Accelerated Discovery

The complexity and cost of modern drug discovery necessitate a collaborative approach. nih.govacs.org Fostering strong partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) will be essential for accelerating the research and development of Thiazolo[5,4-b]pyridine-5-carboxylic acid and its derivatives. drugtargetreview.com

Academic-industry collaborations are increasingly recognized as a catalyst for pharmaceutical innovation. nih.govacs.org Academic labs often excel in basic research and target identification, while pharmaceutical companies possess the resources and expertise for drug development, clinical trials, and commercialization. technologynetworks.com By combining these complementary strengths, collaborative initiatives can streamline the entire drug discovery pipeline.

Successful collaborations are built on a foundation of clear communication, shared goals, and mutually beneficial agreements. technologynetworks.com Open innovation models, where pharmaceutical companies provide access to their compound libraries and high-throughput screening facilities, can be particularly effective in leveraging the expertise of academic researchers. drugtargetreview.com

Case studies of successful academic-industry partnerships, such as the development of new hepatitis C drugs and treatments for high cholesterol, demonstrate the power of this collaborative approach to bring new therapies to patients more quickly. drugbank.com By embracing a similar collaborative spirit, the research community can unlock the full therapeutic potential of the Thiazolo[5,4-b]pyridine scaffold.

Q & A

Q. What are the established synthetic routes for Thiazolo[5,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves annulation of pyridine and thiazole rings. Two primary methods are documented:

  • Route 1: Reaction of 2-aminopyridine-3-thiol with aldehydes using ZnO nanoparticles in ethanol at reflux (yields ~60–75%) .
  • Route 2: Use of hydrazonoyl halides with thiohydrazonates under basic conditions (yields ~50–65%) .
    Key factors affecting yield include catalyst choice (e.g., ZnO nanoparticles enhance cyclization efficiency) and solvent polarity. Ethanol improves solubility of intermediates, while DMF may accelerate ring closure but risks side reactions.

Q. How does the fused thiazolo-pyridine structure influence its chemical reactivity?

Methodological Answer: The fused heterocyclic system creates electron-deficient regions, making the compound susceptible to nucleophilic attack at the pyridine N-oxide position. The carboxylic acid group at position 5 enhances hydrogen-bonding capacity, critical for interactions in enzyme inhibition studies . Computational studies (e.g., DFT) are recommended to map electrostatic potential surfaces for targeted derivatization.

Q. What are the primary biological activities reported for this compound?

Methodological Answer:

  • Anticancer: Derivatives inhibit kinases (e.g., c-KIT) with IC50 values in the nanomolar range (e.g., 19 nM in leukemia cell lines) .
  • Antimicrobial: Thiazolo-pyridine analogs disrupt bacterial dihydropteroate synthase, with MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme Inhibition: Acts as a purine bioisostere, competitively binding ATP pockets in kinases .

Q. Which functional groups are critical for its bioactivity, and how can they be modified?

Methodological Answer:

  • Carboxylic Acid (C5): Essential for hydrogen bonding with target enzymes. Esterification or amidation reduces polarity but may alter bioavailability .
  • Thiazole Sulfur: Participates in hydrophobic interactions. Replacement with oxygen (oxazole) diminishes activity .
  • Pyridine Nitrogen: Protonation at physiological pH enhances solubility. Methylation at N-7 reduces cytotoxicity .

Q. What spectroscopic techniques are used to confirm its structure?

Methodological Answer:

  • X-ray Crystallography: Resolves fused ring conformation and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
  • NMR: <sup>1</sup>H NMR shows distinct thiazole proton signals at δ 7.8–8.2 ppm, while <sup>13</sup>C NMR confirms carboxylic acid at ~170 ppm .
  • HRMS: Validates molecular ion [M+H]<sup>+</sup> at m/z 181.03 (calculated: 181.02) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production while minimizing impurities?

Methodological Answer:

  • Catalyst Screening: Replace ZnO with recyclable catalysts (e.g., Fe3O4@SiO2-ZnO) to improve yield (≥80%) and reduce waste .
  • Flow Chemistry: Continuous flow systems enhance reproducibility and reduce reaction time (from 12 hrs to 2 hrs) .
  • Purification: Use preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA) to isolate >98% pure product .

Q. How do substituents at the thiazole and pyridine rings affect SAR in kinase inhibition?

Methodological Answer: SAR studies (Table 1) reveal:

Substituent PositionGroupEffect on c-KIT Inhibition (IC50)
Thiazole C2-NH2IC50 = 19 nM (↑ 10-fold vs. -Cl)
Pyridine C6-CH3IC50 = 45 nM (↓ solubility)
C5 (Carboxylic Acid)-COOEtIC50 = 120 nM (↓ binding affinity)

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies (e.g., variable IC50 values) arise from:

  • Assay Conditions: Differences in ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition kinetics .
  • Cell Line Variability: c-KIT expression levels in Ba/F3 (high) vs. HEK293 (low) affect potency .
  • Solubility: Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous assays .

Q. What advanced analytical methods characterize its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kon/koff) to kinases .
  • Cryo-EM: Resolves compound-enzyme complexes at 3.2 Å resolution .
  • ITC: Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol for c-KIT) .

Q. How can derivatives be designed to enhance selectivity for PI3K isoforms?

Methodological Answer:

  • Structure-Based Design: Modify C2 substituents to fit PI3Kγ's hydrophobic pocket (e.g., -CF3 improves selectivity 50-fold over PI3Kα) .
  • Molecular Dynamics Simulations: Predict clashes with Val<sup>882</sup> in PI3Kα to avoid off-target effects .
  • Prodrug Strategies: Mask carboxylic acid with tert-butyl esters to enhance cell permeability (EC50 ↓ from 1.2 µM to 0.3 µM) .

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